N-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrobromide
Description
Structure and Properties:
This compound belongs to the tetrahydrobenzo[d]thiazole class, characterized by a bicyclic structure fused with a thiazole ring. The hydrobromide salt form enhances its solubility in polar solvents compared to the free base. Key structural features include:
- N-Methyl group: Attached to the thiazole ring’s amine, increasing lipophilicity and metabolic stability.
- Hydrobromide counterion: Improves crystallinity and stability.
Molecular Formula: Estimated as C₁₀H₁₃BrF₃N₂S (based on structural analogy to and ).
Molecular Weight: ~330.25 g/mol (calculated from formula).
Properties
IUPAC Name |
N-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2S.BrH/c1-13-8-14-6-3-2-5(9(10,11)12)4-7(6)15-8;/h5H,2-4H2,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEUSQOKGZCEHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(S1)CC(CC2)C(F)(F)F.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrobromide is a complex chemical compound with potential biological activities that have garnered attention in medicinal chemistry. This article reviews its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H12BrF3N2S
- Molecular Weight : 317.17 g/mol
- CAS Number : 2155854-80-9
- IUPAC Name : N-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine; hydrobromide
- Solubility : Soluble in various solvents
The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which can influence its interaction with biological targets and cellular membranes.
Biological Activity Overview
The biological activities of this compound have been explored primarily through its structural analogs within the thiazole family. These compounds are known for their diverse pharmacological properties:
- Antimicrobial Activity : Thiazole derivatives exhibit significant antibacterial properties. For instance, compounds with similar structures have shown potent activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.008 μg/mL against Staphylococcus pneumoniae and Streptococcus pyogenes .
- Antimalarial Activity : Research indicates that modifications to thiazole derivatives can lead to enhanced antimalarial activity against Plasmodium falciparum. The structure-activity relationship suggests that electron-withdrawing groups at specific positions on the phenyl ring improve efficacy while reducing cytotoxicity .
- Anticancer Potential : Preliminary studies have indicated that thiazole derivatives may inhibit tubulin polymerization, leading to antiproliferative effects in cancer cells. The activity against melanoma and prostate cancer cells was significantly improved compared to earlier compounds in the series .
Case Study 1: Urease Inhibition
A series of thiazole derivatives were screened for urease inhibition, a target relevant in treating infections caused by Helicobacter pylori. Compounds demonstrated significant urease inhibitory activity, suggesting potential therapeutic applications in gastrointestinal diseases .
Case Study 2: Leishmanicidal Activity
Hybrid phthalimido-thiazoles were evaluated for their activity against Leishmania infantum. The most potent compounds exhibited low cytotoxicity and significant changes in the morphology of the parasites, indicating their potential as new leishmanicidal agents .
Structure-Activity Relationship (SAR)
The SAR studies of thiazole derivatives highlight several key factors influencing their biological activity:
- Position of Substituents : The position of electron-withdrawing groups such as trifluoromethyl is critical for enhancing lipophilicity and biological potency.
- Ring Modifications : Alterations in the benzothiazole ring structure can lead to improved interactions with biological targets like enzymes and receptors.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities, making it a candidate for further investigation in various therapeutic areas:
- Antimicrobial Activity : Research has shown that thiazole derivatives, including those similar to N-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrobromide, possess significant antibacterial properties. For instance, thiazoles have been reported to be more effective than traditional antibiotics like ampicillin and streptomycin against certain bacterial strains .
- Antimalarial Activity : A study involving thiazole analogs indicated that modifications to the N-aryl amide group linked to the thiazole ring significantly enhance antimalarial potency against Plasmodium falciparum. This suggests that this compound could be explored for similar applications .
Structure-Activity Relationships
Understanding the structure-activity relationship (SAR) of thiazole compounds is crucial for optimizing their pharmacological effects:
- Electron-Withdrawing Groups : The presence of trifluoromethyl groups in the compound is known to enhance its biological activity by increasing lipophilicity and improving binding affinity to biological targets. This modification has been linked to improved efficacy in various assays .
- Molecular Docking Studies : Molecular docking studies have been employed to predict how modifications to the thiazole structure affect binding interactions with target proteins. Such studies can guide the design of more potent derivatives by identifying key structural features necessary for activity .
Therapeutic Potential
The therapeutic potential of this compound extends into several areas:
- Antileishmanial Agents : Recent findings indicate that hybrid compounds incorporating thiazole structures show promise as leishmanicidal agents. The compound's ability to induce cytotoxic effects on Leishmania species suggests potential applications in treating leishmaniasis .
- Neurological Disorders : Compounds with similar structures have been investigated for their effects on neurotransmitter systems. The potential modulation of dopamine receptors may position this compound as a candidate for treating conditions like Parkinson's disease or schizophrenia .
Case Studies
Several case studies highlight the effectiveness of thiazole derivatives in clinical and preclinical settings:
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison with structurally related tetrahydrobenzo[d]thiazole derivatives is presented below:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects :
- Electron-Withdrawing Groups (CF₃) : The trifluoromethyl group in the target compound enhances resistance to oxidative metabolism compared to phenyl or tert-butyl analogs .
- Hydrophilicity : Acetamide and hydrobromide derivatives exhibit improved aqueous solubility, whereas phenyl and tert-butyl analogs are more lipophilic .
Synthetic Routes :
- Substitution reactions (e.g., bromine replacement with amines, as in ) are common for introducing substituents at position 2 .
- Condensation reactions () are used to form the tetrahydrobenzo[d]thiazole core .
Hazard Profiles :
- The tert-butyl analog () carries a H302 hazard (harmful if swallowed), while hazards for the target compound remain uncharacterized but may align with related hydrobromide salts .
Research Implications
- Drug Design : The trifluoromethyl group’s electronic effects make the compound a candidate for targeting enzymes or receptors sensitive to electron-deficient motifs.
- Comparative Toxicity : Further studies are needed to assess the hydrobromide salt’s toxicity relative to free bases (e.g., tert-butyl analog).
Q & A
Basic: What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
Answer:
The synthesis typically involves cyclization and functionalization of tetrahydrobenzo[d]thiazole precursors. For example, anhydrides (e.g., succinic or maleic anhydride) in dry dichloromethane (CH₂Cl₂) are used to acylate amine intermediates, followed by purification via column chromatography or recrystallization . Optimization includes:
- Solvent selection: Polar aprotic solvents (e.g., THF) enhance reaction efficiency .
- Catalysts: Triethylamine (Et₃N) aids in deprotonation and byproduct removal .
- Reflux time: Short reflux durations (1–3 minutes) in acetonitrile minimize side reactions .
Basic: Which spectroscopic and chromatographic methods validate its structural identity and purity?
Answer:
- 1H/13C NMR: Confirms proton environments and carbon frameworks. For instance, NH peaks at ~5–6 ppm and C=O signals at ~170 ppm are critical .
- IR Spectroscopy: Identifies functional groups (e.g., C=O at 1650–1750 cm⁻¹, C-F at 1100–1250 cm⁻¹) .
- LC-MS/HRMS: Validates molecular weight (e.g., HRMS accuracy within ±0.5 ppm) .
- HPLC: Purity assessment using reverse-phase columns with >95% purity thresholds .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Discrepancies may arise from:
- Substituent effects: Trifluoromethyl groups enhance lipophilicity, altering membrane permeability .
- Salt form: Hydrobromide improves solubility vs. freebase, impacting bioavailability .
- Assay variability: Standardize protocols (e.g., MIC assays for antimicrobial studies) and validate purity via DSC or X-ray crystallography .
Advanced: What computational strategies predict binding interactions for mechanistic studies?
Answer:
- Molecular docking: Use software like AutoDock Vina to model interactions with targets (e.g., bacterial enzymes). Focus on hydrogen bonding with the amine group and hydrophobic interactions with the trifluoromethyl moiety .
- QSAR models: Correlate substituent electronic parameters (Hammett constants) with activity to guide derivatization .
Basic: Why is the hydrobromide salt preferred in formulation, and how is it characterized?
Answer:
The hydrobromide salt enhances aqueous solubility and stability. Characterization includes:
- X-ray crystallography: Confirms salt formation via Br⁻ counterion positioning .
- Elemental analysis: Validates stoichiometry (e.g., C:H:N:S:Br ratios) .
Advanced: How are reaction mechanisms elucidated for cyclization steps?
Answer:
- Kinetic studies: Monitor intermediates via TLC or in situ NMR. For example, iodine in DMF facilitates thiadiazole cyclization via sulfur elimination .
- Isotopic labeling: Use ¹⁵N-labeled amines to trace nitrogen incorporation in the thiazole ring .
Advanced: What analytical methods quantify trace impurities in bulk synthesis?
Answer:
- HPLC-DAD/MS: Detects impurities at <0.1% levels using gradient elution .
- GC-MS: Identifies volatile byproducts from incomplete reactions .
- NMR spiking: Adds reference standards to distinguish impurity peaks .
Basic: What are the documented biological targets and associated assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
